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molecular formula C12H14N2O3 B084195 Ethyl 3-oxo-2-(phenylhydrazono)butanoate CAS No. 10475-63-5

Ethyl 3-oxo-2-(phenylhydrazono)butanoate

Cat. No. B084195
M. Wt: 234.25 g/mol
InChI Key: WGMOYLSNEVXNJG-VAUFRIEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04851425

Procedure details

A solution of aniline (37.2 g, 0.4 mmol) in water (32 ml) and concentrated hydrochloric acid (100 ml) was poured into ice (400 g). The 0° C. solution was treated with a solution of sodium nitrite (27.6 g, 0.4 mmol) in water (50 ml). The diazonium salt solution was poured rapidly into a stirred solution of ethyl acetoacetate (52 g, 0.4 mmol) in ethanol (300 ml) and ice water (1.0 L) containing sodium acetate (100 g, 1.2 mmol). Th mixture was stirred at 0° C. for 2.5 hours, filtered, and the filter cake was crystallized from ethanol to yield the title compound (75.2 g), m.p. 75°-76° C. (lit 61°-64° C.).
Quantity
37.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
52 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:8]([O-])=O.[Na+].[C:12]([O:18][CH2:19][CH3:20])(=[O:17])[CH2:13][C:14]([CH3:16])=[O:15].C([O-])(=O)C.[Na+]>O.Cl.C(O)C>[CH2:19]([O:18][C:12](=[O:17])[C:13](=[N:8][NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:14](=[O:15])[CH3:16])[CH3:20] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
37.2 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
ice
Quantity
400 g
Type
reactant
Smiles
Name
Quantity
32 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
27.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
52 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
ice water
Quantity
1 L
Type
solvent
Smiles
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Th mixture was stirred at 0° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filter cake was crystallized from ethanol

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)OC(C(C(C)=O)=NNC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 75.2 g
YIELD: CALCULATEDPERCENTYIELD 80255.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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